molecular formula C7H9Cl3O B14318702 2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol CAS No. 112163-04-9

2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol

Cat. No.: B14318702
CAS No.: 112163-04-9
M. Wt: 215.5 g/mol
InChI Key: HMTZWPWVNUUAGC-UHFFFAOYSA-N
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Description

2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol is an organic compound characterized by its unique structure, which includes three chlorine atoms and a hydroxyl group attached to a hexadiene backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol typically involves the chlorination of 4-methylhexa-4,5-dien-1-ol. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired positions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product .

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Hydroxide ions, amines, thiols, typically in polar solvents like water or alcohols.

Major Products Formed:

Scientific Research Applications

2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    2,2,6-Trichloro-4-methylhexane-1-ol: Similar structure but lacks the diene functionality.

    2,2,6-Trichloro-4-methylhex-4-ene-1-ol: Contains a double bond instead of a diene.

    2,2,6-Trichloro-4-methylhexane-1,2-diol: Contains an additional hydroxyl group.

Uniqueness: 2,2,6-Trichloro-4-methylhexa-4,5-dien-1-ol is unique due to its diene structure, which imparts distinct reactivity and chemical properties. This makes it particularly valuable in synthetic organic chemistry, where it can participate in a variety of reactions that are not possible with its saturated or mono-unsaturated analogs .

Properties

CAS No.

112163-04-9

Molecular Formula

C7H9Cl3O

Molecular Weight

215.5 g/mol

InChI

InChI=1S/C7H9Cl3O/c1-6(2-3-8)4-7(9,10)5-11/h3,11H,4-5H2,1H3

InChI Key

HMTZWPWVNUUAGC-UHFFFAOYSA-N

Canonical SMILES

CC(=C=CCl)CC(CO)(Cl)Cl

Origin of Product

United States

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